

sitravatinib spectrum-selective tyrosine kinase inhibitor

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An In-depth Technical Guide to Sitravatinib: A Spectrum-Selective Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitravatinib (formerly MGCD516) is an orally bioavailable, spectrum-selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was developed to target key drivers of tumor growth, angiogenesis, and immunosuppression.[1][2] Its primary targets include the TAM family (TYRO3, AxI, MERTK), the split kinase family (VEGFR, KIT, PDGFR), MET, RET, and DDR2.[3][4] By potently inhibiting these RTKs, **sitravatinib** was designed to directly impede cancer cell proliferation and survival while also modulating the tumor microenvironment to overcome resistance to immune checkpoint inhibitors.[5][6][7]

Despite a strong preclinical rationale and promising early-phase clinical data in several solid tumors, **sitravatinib**'s development was significantly impacted by the results of the Phase III SAPPHIRE trial. In this study, the combination of **sitravatinib** and nivolumab failed to demonstrate a statistically significant improvement in overall survival compared to docetaxel in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had progressed on prior immunotherapy and chemotherapy.[8][9] Consequently, Mirati Therapeutics discontinued the development of **sitravatinib**.[8][10]

This guide provides a comprehensive technical overview of **sitravatinib**, summarizing its mechanism of action, spectrum of activity, key preclinical and clinical data, and associated



experimental methodologies.

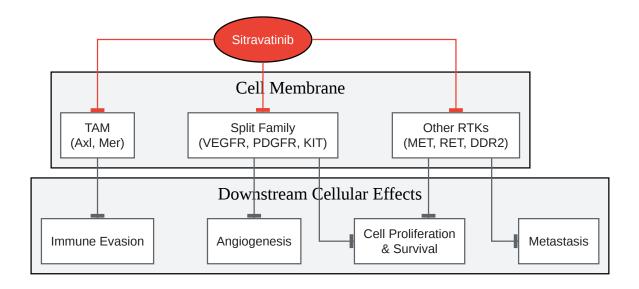
Mechanism of Action and Spectrum of Activity

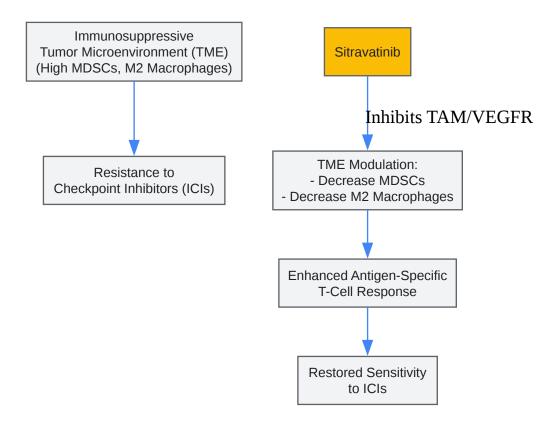
Sitravatinib functions as an ATP-competitive inhibitor of a specific spectrum of RTKs crucial to oncogenesis.[11][12] Its polypharmacology is central to its proposed dual mechanism: direct anti-tumor effects and immunomodulation of the tumor microenvironment (TME).

- Direct Anti-Tumor Activity: By inhibiting RTKs such as c-Met, PDGFR, c-Kit, and RET, sitravatinib can block downstream signaling pathways responsible for cancer cell proliferation, survival, and metastasis.[11][13]
- TME Modulation & Anti-Angiogenesis: Inhibition of VEGFR and PDGFR families disrupts the formation of new blood vessels (angiogenesis) required for tumor growth.[5] Furthermore, targeting the TAM family of receptors (Axl, Mer), which are implicated in immune evasion, is key to its immunomodulatory effects. Preclinical studies have shown that **sitravatinib** can reduce the population of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, within the TME.[6] This action is believed to revert an immunosuppressive TME to a pro-inflammatory state, potentially re-sensitizing tumors to immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[6]

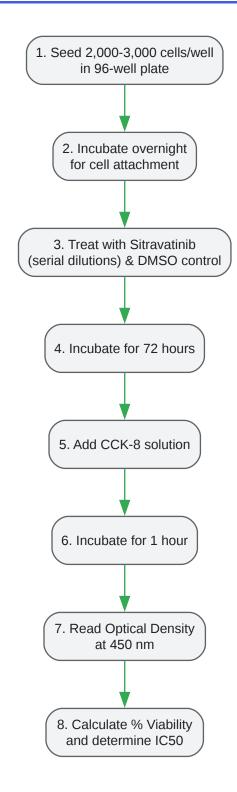
The following diagram illustrates the primary signaling pathways targeted by **sitravatinib**.











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